molecular formula C10H15NO2 B13602530 (R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

(R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B13602530
M. Wt: 181.23 g/mol
InChI Key: JMQJLPCLMQBSHJ-VIFPVBQESA-N
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Description

(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and an appropriate amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.

Industry

In industry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL may be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-AMINO-2-(2-METHOXY-5-ETHYLPHENYL)ETHAN-1-OL: Similar structure but with an ethyl group instead of a methyl group.

    (2R)-2-AMINO-2-(2-METHOXY-4-METHYLPHENYL)ETHAN-1-OL: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The uniqueness of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

JMQJLPCLMQBSHJ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

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